1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring substituted with dichloro groups and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2,6-dichloropyridine, undergoes a carbonylation reaction to introduce the carbonyl group at the 3-position.
Coupling with Tetrahydroquinoline: The carbonylated pyridine intermediate is then coupled with 6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichloro groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(2,6-Dichloropyridine-3-carbonyl)-1,2,3,4-tetrahydroquinoline: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
1-(2,6-Dichloropyridine-3-carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of the propan-2-yl group, leading to differences in reactivity and applications.
Uniqueness: 1-(2,6-Dichloropyridine-3-carbonyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity, biological activity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in research and industrial applications.
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-11(2)12-5-7-15-13(10-12)4-3-9-22(15)18(23)14-6-8-16(19)21-17(14)20/h5-8,10-11H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZGEMLEOWYOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(N=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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